Cas no 2228095-95-0 (methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate)

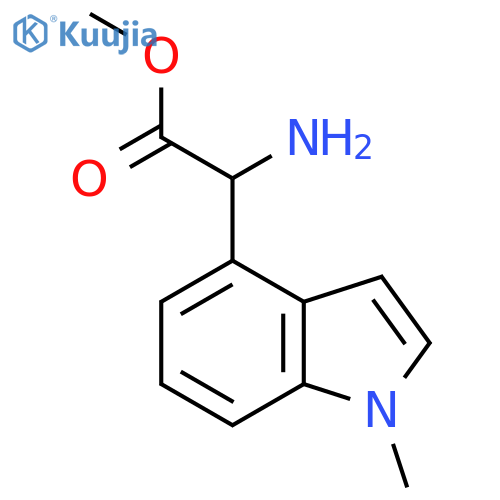

2228095-95-0 structure

商品名:methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate

- 2228095-95-0

- EN300-1792811

-

- インチ: 1S/C12H14N2O2/c1-14-7-6-8-9(4-3-5-10(8)14)11(13)12(15)16-2/h3-7,11H,13H2,1-2H3

- InChIKey: WGNDCGIOZAYHRI-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C1=CC=CC2=C1C=CN2C)N)=O

計算された属性

- せいみつぶんしりょう: 218.105527694g/mol

- どういたいしつりょう: 218.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 57.2Ų

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1792811-10.0g |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |

2228095-95-0 | 10g |

$3746.0 | 2023-06-02 | ||

| Enamine | EN300-1792811-2.5g |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |

2228095-95-0 | 2.5g |

$1707.0 | 2023-09-19 | ||

| Enamine | EN300-1792811-5.0g |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |

2228095-95-0 | 5g |

$2525.0 | 2023-06-02 | ||

| Enamine | EN300-1792811-0.25g |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |

2228095-95-0 | 0.25g |

$801.0 | 2023-09-19 | ||

| Enamine | EN300-1792811-0.5g |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |

2228095-95-0 | 0.5g |

$836.0 | 2023-09-19 | ||

| Enamine | EN300-1792811-1.0g |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |

2228095-95-0 | 1g |

$871.0 | 2023-06-02 | ||

| Enamine | EN300-1792811-0.1g |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |

2228095-95-0 | 0.1g |

$767.0 | 2023-09-19 | ||

| Enamine | EN300-1792811-0.05g |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |

2228095-95-0 | 0.05g |

$732.0 | 2023-09-19 | ||

| Enamine | EN300-1792811-10g |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |

2228095-95-0 | 10g |

$3746.0 | 2023-09-19 | ||

| Enamine | EN300-1792811-5g |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate |

2228095-95-0 | 5g |

$2525.0 | 2023-09-19 |

methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

2228095-95-0 (methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬